3-Chloro-N-methylpropan-1-amine hydrochloride

Catalog No.
S1973130
CAS No.
97145-88-5
M.F
C4H11Cl2N
M. Wt
144.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-N-methylpropan-1-amine hydrochloride

CAS Number

97145-88-5

Product Name

3-Chloro-N-methylpropan-1-amine hydrochloride

IUPAC Name

3-chloro-N-methylpropan-1-amine;hydrochloride

Molecular Formula

C4H11Cl2N

Molecular Weight

144.04 g/mol

InChI

InChI=1S/C4H10ClN.ClH/c1-6-4-2-3-5;/h6H,2-4H2,1H3;1H

InChI Key

SHBWHBGVZIDIQY-UHFFFAOYSA-N

SMILES

CNCCCCl.Cl

Canonical SMILES

CNCCCCl.Cl

3-Chloro-N-methylpropan-1-amine hydrochloride is a chemical compound with the molecular formula C₄H₁₁ClN·HCl and a molecular weight of approximately 144.04 g/mol. This compound appears as a white to yellow crystalline powder and is classified as an amine derivative. Its structure consists of a three-carbon propane chain with a chlorine atom attached to the third carbon, a methyl group on the first carbon, and an amine group, along with a hydrochloride component that enhances its solubility in water .

Typical of amines and alkyl halides. Some notable reactions include:

  • Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, leading to the formation of new amine derivatives.
  • Alkylation Reactions: This compound can act as an alkylating agent due to the presence of the reactive chlorine atom, allowing it to form bonds with other nucleophiles.
  • Formation of Salts: As it is a hydrochloride salt, it can react with bases to regenerate the free amine form .

Several synthetic routes can be employed to produce 3-Chloro-N-methylpropan-1-amine hydrochloride:

  • Chlorination of N-Methylpropan-1-amine: This method involves reacting N-methylpropan-1-amine with chlorine gas or chlorinating agents under controlled conditions.
  • Alkylation Reactions: Starting from propan-1-amine, alkylation with methyl chloride followed by chlorination can yield the desired compound.
  • Hydrochloride Formation: The final product can be converted into its hydrochloride form by reacting with hydrochloric acid .

3-Chloro-N-methylpropan-1-amine hydrochloride is primarily used in pharmaceutical research and development. Its significance lies in:

  • Intermediate in Drug Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those related to antidepressants.
  • Research Tool: Due to its structural properties, it is utilized in studies exploring amine reactivity and drug interactions .

Several compounds share structural similarities with 3-Chloro-N-methylpropan-1-amine hydrochloride. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
3-Chloro-N,N-dimethylpropan-1-amine hydrochloride5407-04-50.88
3-Chloro-N,N-dimethylpropan-1-amine109-54-60.88
3-Chloro-N,N-diethylpropan-1-amine104-77-80.83
3-Chloropropan-1-amine hydrochloride6276-54-60.80

Uniqueness

What sets 3-Chloro-N-methylpropan-1-amine hydrochloride apart from these similar compounds is its specific chlorine substitution pattern and its role as an impurity in widely used antidepressants like fluoxetine. This unique positioning makes it a subject of interest for researchers studying drug synthesis and safety profiles .

Molecular Formula and Weight Analysis

ParameterValueSource
Empirical formula (salt)C₄H₁₁Cl₂N [1] [2]
Relative formula mass144.04 g mol⁻¹ [1] [2]
Atomic-percentage breakdownC 33.3% ; H 7.7% ; N 8.1% ; Cl 50.9%calculated from formula

The stoichiometry represents the protonated amine (C₄H₁₀ClN) associated with one equivalent of hydrogen chloride, giving two chlorine atoms per formula unit [1] [2].

Stereochemical Considerations

The molecule possesses a flexible three-carbon chain with no stereogenic centres; consequently it is achiral. Internal rotation about σ-bonds affords conformational freedom, but no configurational isomerism exists. Protonation at nitrogen removes the lone-pair stereochemistry sometimes observed in tertiary amines, resulting in a pyramidal ammonium geometry comparable to other primary alkylammonium chlorides [3].

Crystalline Structure Properties

Single-crystal diffraction data for the hydrochloride salt have not been deposited in the Cambridge Structural Database up to June 2025. Bulk material is supplied as off-white to light-yellow hygroscopic crystals whose X-ray powder patterns are consistent with a simple hydrated salt lattice . Similar small-molecule ammonium chlorides frequently crystallise in orthorhombic or monoclinic systems with extensive N–H···Cl⁻ hydrogen bonding networks; the solid-state packing therefore likely maximises chloride coordination while accommodating the flexible cation [5].

Physical Constants and Parameters

Melting Point Determination (103 – 106 °C)

Differential scanning calorimetry and vendor lot certificates consistently report an endotherm between 103 °C and 106 °C, defining a narrow, reproducible melting interval for material of ≥98% purity [1] [2] .

Solubility Profile in Various Solvents

Solvent (25 °C)Qualitative solubilityCommentSource
WaterFully soluble, produces almost transparent solutionElectrolytic dissociation enhances miscibility [2] [6]
EthanolSolubleCation–π and hydrogen-bond interactions [6]
MethanolSlightly solubleReported by alternative supplier [2]
ChloroformInsoluble to slightly soluble (supplier dependent)Lack of strong ion–dipole stabilization [6]
TolueneInsolubleNon-polar medium cannot stabilise ionic lattice [6]

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectral Analysis

(a) Proton nuclear magnetic resonance (400 MHz, deuterated chloroform)

AssignmentChemical shift / ppmProton environmentSource
A9.57 (br s)NH₃⁺ protons [9]
B3.74 (t, J≈6.5 Hz)CH₂–N⁺ [9]
C3.16 (t, J≈6.5 Hz)CH₂–Cl [9]
D2.74 (q)Central CH₂ [9]
E2.39 (s)N-CH₃ [9]

(b) Carbon-13 nuclear magnetic resonance (100 MHz, deuterated chloroform)

The carbon spectrum shows four signals typical of saturated aliphatic carbons adjoining hetero-atoms: C-N (≈54 ppm), C-Cl (≈42 ppm), central methylene (≈29 ppm) and N-methyl carbon (≈23 ppm) [10]. Signal multiplicity is suppressed under broadband proton decoupling.

Infrared Spectroscopic Features (potassium bromide disc)

Characteristic absorptions include a broad band at 3170–3000 cm⁻¹ (νNH), strong bands at 2920 cm⁻¹ and 2850 cm⁻¹ (νCH stretching), a medium band near 1580 cm⁻¹ assigned to NH₃⁺ deformation, and C–N stretching at 1050–1020 cm⁻¹. C–Cl stretching appears as medium peaks below 750 cm⁻¹ [11] .

Mass Spectrometry Fragmentation Patterns (electron impact, 75 eV)

m/zRelative intensity /%Fragment assignmentSource
44100 (base peak)CH₃NHCH₂⁺ or CO₂⁺ rearrangement ion [9]
3661HCl⁺ [9]
3820H³⁵ClH³⁷Cl⁺ [9]
563C₃H₆N⁺ [9]
703C₃H₆NCl⁺ [9]
10725Molecular ion (³⁵Cl₂ isotope) [9]

The dominance of m/z 44 indicates facile α-cleavage adjacent to the ammonium centre, while isotopic patterns at m/z 107/109 verify the presence of two chlorine atoms.

Ultraviolet–Visible Absorption Properties

Aliphatic ammonium chlorides lacking extended π-systems show only high-energy σ → σ* or n → σ* transitions below 210 nm; therefore routine ultraviolet–visible spectroscopy in the 220–400 nm window detects no significant absorbance, allowing the compound to serve as a spectroscopically silent electrolyte in this region [13] [14].

Dates

Modify: 2023-08-16

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